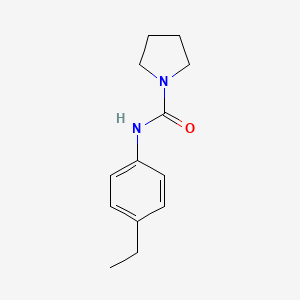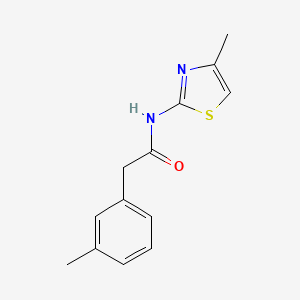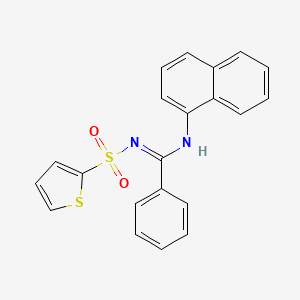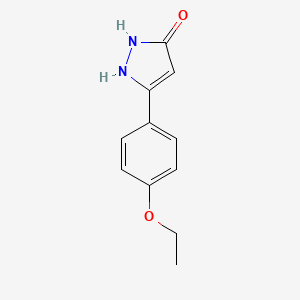![molecular formula C18H20ClFN2O B5323612 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "CFM-2" and is known for its potential therapeutic applications.
作用机制
The mechanism of action of CFM-2 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. CFM-2 has been found to bind to the serotonin transporter protein, which is responsible for the reuptake of serotonin in the brain. By binding to this protein, CFM-2 is believed to increase the levels of serotonin in the brain, which can help to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
CFM-2 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can help to regulate mood and reduce anxiety. CFM-2 has also been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to modulate the activity of certain enzymes and proteins in the body.
实验室实验的优点和局限性
One of the main advantages of CFM-2 for lab experiments is its potential therapeutic applications. CFM-2 has been found to have a number of different properties that make it a promising candidate for the treatment of a variety of different diseases. However, one of the limitations of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to predict how it will behave in different experimental settings.
未来方向
There are a number of different future directions for research on CFM-2. One area of research that is currently being explored is the potential use of CFM-2 in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of research is the development of new synthesis methods for CFM-2 that are more efficient and cost-effective. Additionally, researchers are exploring the potential use of CFM-2 in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of CFM-2 involves a multi-step process that has been developed over the years. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-fluorobenzylamine to form the intermediate compound 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol. The intermediate compound is then subjected to further reactions to yield the final product CFM-2.
科学研究应用
CFM-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-anxiety, and anti-depressant properties. CFM-2 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
IUPAC Name |
3-chloro-4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-18-11-17(23)5-4-15(18)13-22-8-6-21(7-9-22)12-14-2-1-3-16(20)10-14/h1-5,10-11,23H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFXXZCNQJZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)

![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)

![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)

![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)

![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)